Moz-IN-2

概要

説明

MOZ-IN-2は、ヒストンアセチルトランスフェラーゼファミリーのメンバーであるMOZタンパク質の阻害剤として知られる化学化合物です。ヒストンアセチルトランスフェラーゼは、ヒストンタンパク質の保存されたリジンアミノ酸をアセチル化する酵素であり、遺伝子発現に影響を与える可能性があります。 This compoundは、125 μMのIC50値を持ち、MOZの活性を阻害する能力を示しています .

作用機序

MOZ-IN-2は、MOZタンパク質の活性を阻害することでその効果を発揮します。この阻害は、ヒストンタンパク質のアセチル化を阻止し、遺伝子発現の変化につながる可能性があります。this compoundの分子標的は、MOZ酵素の活性部位を含み、そこで結合して酵素の活性を阻害します。ヒストンアセチル化のこの破壊は、さまざまな細胞経路とプロセスに影響を与える可能性があります。

類似の化合物との比較

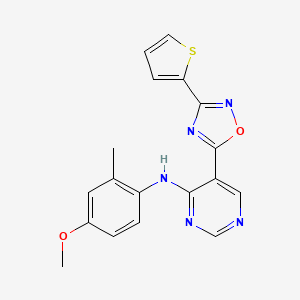

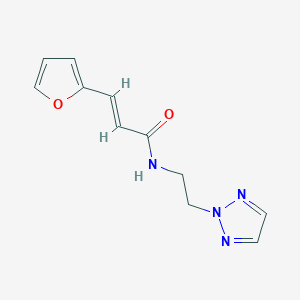

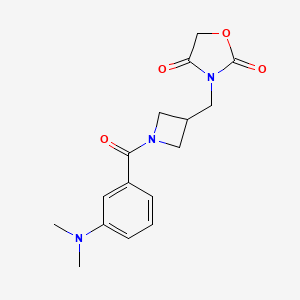

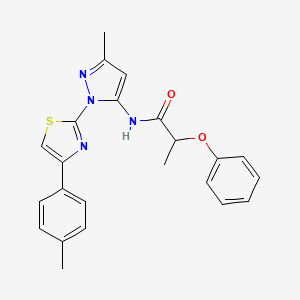

This compoundは、MOZタンパク質の特異的な阻害においてユニークです。類似の化合物には、次のものなど、ヒストンアセチルトランスフェラーゼ阻害剤が含まれます。

CPTH2: 異なる特異性と効力を有するヒストンアセチルトランスフェラーゼの別の阻害剤。

クルクミン: 幅広いヒストンアセチルトランスフェラーゼ阻害活性を有する天然化合物。

WM-8014: this compoundとは異なる作用機序を持つ合成阻害剤。

これらの化合物は、特異性、効力、および用途が異なり、MOZタンパク質を特異的に標的とするthis compoundのユニークな特性を強調しています .

ご質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!

生化学分析

Biochemical Properties

Moz-IN-2 interacts with the MOZ protein, which is a member of the histone acetyltransferases family . Histone acetylation plays a crucial role in the regulation of gene expression in response to environmental stress . The acetylation of histones by histone acetyltransferases like MOZ results in a dispersed structure of chromatin, which becomes accessible by transcriptional factors .

Cellular Effects

The cellular effects of this compound are primarily due to its inhibitory action on the MOZ protein. This inhibition can disrupt interactions with transcriptional/chromatin regulators, such as DOT1L . This disruption can decrease cell proliferation and cause significant reductions in tumor burden in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the MOZ protein, a member of histone acetyltransferases . This inhibition disrupts the acetylation process, thereby affecting the structure of chromatin and the accessibility of transcriptional factors .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone acetylation . It interacts with the MOZ protein, a histone acetyltransferase, thereby affecting the acetylation process. This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

Given its role as an inhibitor of the MOZ protein, it is likely that it may be localized in the nucleus where histone acetylation occurs . Its activity or function could be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

合成経路と反応条件

MOZ-IN-2の合成には、通常、コア構造の調製から始まり、官能基の修飾が続く、いくつかの段階が含まれます。正確な合成経路は異なる場合がありますが、一般的には次のものが含まれます。

コア構造の形成: この段階では、多くの場合、一連の縮合反応を通じて、主要な分子骨格が構築されます。

官能基の修飾: その後の段階では、化合物の活性に必要な特定の官能基を導入します。これには、ハロゲン化、スルホン化、およびその他の修飾が含まれます。

工業生産方法

This compoundの工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。

化学反応の分析

反応の種類

MOZ-IN-2は、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は、官能基を修飾し、化合物の活性を変化させる可能性があります。

置換: this compoundは、1つの官能基が別の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: 置換反応の条件は大きく異なる場合がありますが、多くの場合、触媒と特定の溶媒の使用が含まれます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は化合物の脱酸素化形態を生成する可能性があります。

科学的研究の応用

MOZ-IN-2は、科学研究において幅広い用途があります。

化学: ヒストンアセチルトランスフェラーゼの機能とその遺伝子調節における役割を研究するためのツールとして使用されます。

生物学: this compoundは、遺伝子発現と細胞分化を制御するエピジェネティックメカニズムの理解に役立ちます。

医学: この化合物は、特にがんなど、ヒストンアセチル化が調節不全になっている疾患における潜在的な治療用途について研究されています。

産業: this compoundは、エピジェネティック経路を標的とする新しい医薬品や治療薬の開発に使用できます。

類似化合物との比較

MOZ-IN-2 is unique in its specific inhibition of the MOZ protein. Similar compounds include other histone acetyltransferase inhibitors such as:

CPTH2: Another inhibitor of histone acetyltransferases with different specificity and potency.

Curcumin: A natural compound with broad histone acetyltransferase inhibitory activity.

WM-8014: A synthetic inhibitor with a different mechanism of action compared to this compound.

These compounds vary in their specificity, potency, and applications, highlighting the unique properties of this compound in targeting the MOZ protein specifically .

If you have any more questions or need further details, feel free to ask!

特性

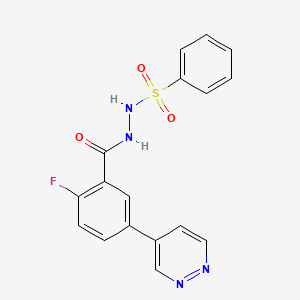

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMCVPPNOFFNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)

![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)

![4'-{[(3-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B2993301.png)

![(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2993302.png)

![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2993308.png)